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molecular formula C9H14N2O B8563641 2-(4-Hydroxy-1-piperidylmethyl)propenenitrile

2-(4-Hydroxy-1-piperidylmethyl)propenenitrile

Cat. No. B8563641
M. Wt: 166.22 g/mol
InChI Key: AWLBKRSRDZWAKU-UHFFFAOYSA-N
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Patent
US04342872

Procedure details

Cyanoacetic acid (8.5 g., 0.1 mole) was dissolved in 25 ml. of dioxane. 4-Hydroxypiperidine (10.1 g., 0.1 mole) was added within two minutes; the resultant slurry temperature rose to 33° C. After 1 hour of mixing, 37% aqueous formaldehyde (17 g., 0.2 mole) was run in over a 12 minute period. The temperature rose to 38° C. and carbon dioxide evolved steadily. All was in solution after about one-half of the formaldehyde was added and an additional twelve hours was used to complete the reaction. It was then stripped using a bath at 46° C. and 1-5 mm. of pressure. The residual oil, 17 g., was taken up in methylene chloride, washed with water, dried and stripped to leave 8.1 g. of nearly colorless product, b.p. 125° C./1 mm.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=O)#[N:2].[OH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.C=O.[C:16](=O)=O>C(Cl)Cl.O1CCOCC1>[OH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:16][C:3](=[CH2:4])[C:1]#[N:2])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
OC1CCNCC1
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 33° C
ADDITION
Type
ADDITION
Details
After 1 hour of mixing
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was run in over a 12 minute period
Duration
12 min
CUSTOM
Type
CUSTOM
Details
rose to 38° C.
ADDITION
Type
ADDITION
Details
was added and an additional twelve hours
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
at 46° C.
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to leave 8.1 g

Outcomes

Product
Name
Type
Smiles
OC1CCN(CC1)CC(C#N)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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